N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide
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Overview
Description
Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-(1H-indol-3-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is N-[3-(1H-indol-3-yl)propyl]-3-aminobenzamide.
Substitution: Depending on the electrophile used, various substituted indole derivatives can be formed.
Scientific Research Applications
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 3-(1H-Indol-3-yl)-N′-[3-(1H-indol-3-yl)propanoyl]propanohydrazide
Uniqueness
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide is unique due to the presence of both the indole and nitrobenzamide moieties, which confer distinct biological activities. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
72612-07-8 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H17N3O3/c22-18(13-5-3-7-15(11-13)21(23)24)19-10-4-6-14-12-20-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,20H,4,6,10H2,(H,19,22) |
InChI Key |
FEYHCEGFFWNPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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